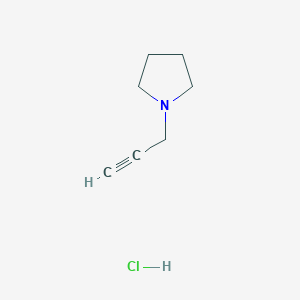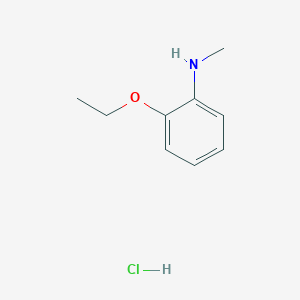![molecular formula C15H18ClNO B1431778 2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1423031-00-8](/img/structure/B1431778.png)
2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride
Descripción general
Descripción
“2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1423031-00-8 . Its molecular weight is 263.77 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO.ClH/c1-12-2-6-14 (7-3-12)17-15-8-4-13 (5-9-15)10-11-16;/h2-9H,10-11,16H2,1H3;1H . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis and chemical characterization of similar amine derivatives have been explored for their potential in creating enriched compounds for further chemical reactions. For instance, studies have detailed the preparation of hydrochlorides of partially enriched N-methyl derivatives, showcasing methods for obtaining isotopically labeled compounds for research purposes (Yilmaz & Shine, 1988).
- Amine derivative compounds have been synthesized and investigated for their corrosion inhibition performances on mild steel in HCl medium, demonstrating the protective effects of these organic compounds against corrosion, which depends on their substituent groups (Boughoues et al., 2020).
- Research on hexadentate (N3O3) tripodal amine phenol ligands highlights the design and synthesis of complex ligands for metals, indicating the potential of such compounds in creating flexible chelating agents for various applications (Liu et al., 1993).
Biological and Pharmacological Applications
- Studies on the biological activities of hydrochlorides of 1-(4-substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-aminopropan-1-ols have explored their effectiveness in inhibiting adenosine deaminase, indicating potential therapeutic applications based on the structure-activity relationship (Гаспарян et al., 2007).
- The effects of specific phenethylamine derivatives on β-adrenoceptors have been investigated, suggesting the potential for such compounds to influence cardiovascular function (Du Jun-rong, 2004).
Material Science Applications
- Research into the synthesis of novel polyimides from diamines with hydroxy side groups has been conducted, focusing on the development of high-performance polymers with potential applications in various industries (Okabe & Morikawa, 2010).
Propiedades
IUPAC Name |
2-[4-(4-methylphenoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-12-2-6-14(7-3-12)17-15-8-4-13(5-9-15)10-11-16;/h2-9H,10-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZQHNZYXVKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methylphenoxy)phenyl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



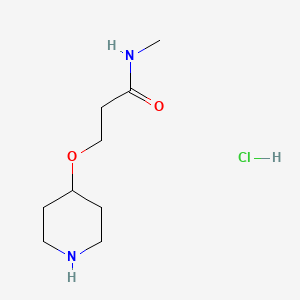
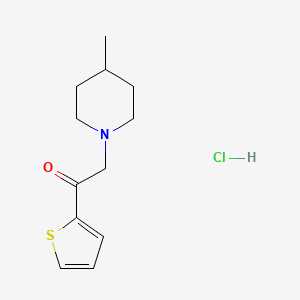

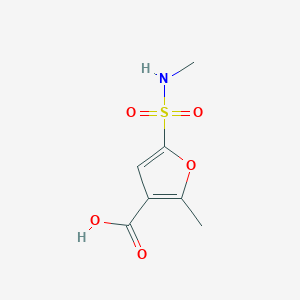

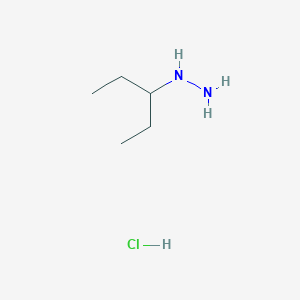
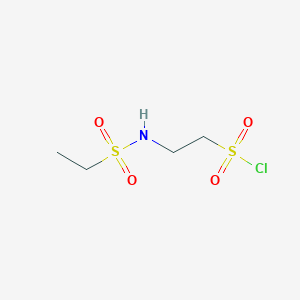
![6-methyl-1H,4H-thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B1431706.png)
![2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1431710.png)
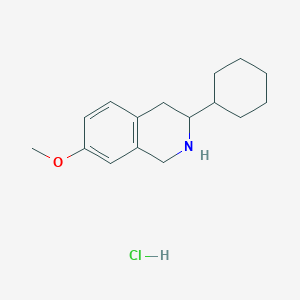
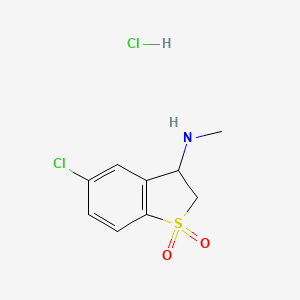
![Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1431716.png)
